molecular formula C11H8N4O4S B3363880 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole CAS No. 106636-48-0

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole

Cat. No.: B3363880
CAS No.: 106636-48-0
M. Wt: 292.27 g/mol
InChI Key: UMMJVFNPCWIWHZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole (CAS 106636-48-0) is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound belongs to the imidazo[2,1-b]thiazole class of heterocycles, a scaffold recognized for its extensive biological potential and significant role in target-oriented drug design . The imidazothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimycobacterial properties . The specific molecular framework of this derivative, featuring nitro substituents, makes it a valuable intermediate for synthesizing novel bioactive molecules and studying structure-activity relationships (SAR) . Toxicological studies indicate that this compound has shown mutagenic activity in a gene conversion and mitotic recombination test system using Saccharomyces cerevisiae at a dose of 100 nmol/L, highlighting its utility as a tool for genetic toxicology research . From a physicochemical perspective, the compound has a molecular formula of C11H6N4O4S, a molecular weight of 290.25500 g/mol, and a calculated LogP of 3.92560, suggesting favorable membrane permeability for exploratory pharmacological studies . Researchers can leverage this compound as a key building block for generating novel chemical libraries or as a probe for investigating biological mechanisms. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJVFNPCWIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910066
Record name 5-Nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-48-0
Record name 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-5-NITRO-6-(4-NITROPHENYL)IMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58M1138T16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Pathways

  • Cyclocondensation with Thioamide Derivatives :
    The imidazo[2,1-b]thiazole core is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones (e.g., phenacyl bromides). For example:

    • Step 1 : Reaction of 2-aminothiazole with 4-nitroacetophenone in acidic medium generates intermediates through nucleophilic substitution .

    • Step 2 : Cyclization under reflux conditions in ethanol or DMF yields the fused imidazo[2,1-b]thiazole scaffold .

    Example :

    2 Aminothiazole+4 Nitrophenacyl BromiderefluxEtOHImidazo 2 1 b thiazole Derivative\text{2 Aminothiazole}+\text{4 Nitrophenacyl Bromide}\xrightarrow[\text{reflux}]{\text{EtOH}}\text{Imidazo 2 1 b thiazole Derivative}

Role of Nitro Groups

  • The 5-nitro and 4-nitrophenyl groups enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution under reducing conditions .

  • Nitro groups stabilize the intermediate carbocation during cyclization, improving reaction yields (e.g., 65–89% yields in analogous syntheses) .

Reduction of Nitro Groups

  • Catalytic hydrogenation (H₂/Pd-C) or TDAE-mediated reduction converts nitro groups to amines, altering bioactivity :

     NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2
    • Impact : Reduces electron-withdrawing effects, increasing basicity and solubility .

Electrophilic Substitution

  • The electron-deficient thiazole ring directs electrophiles to the C-7 position (para to nitro groups). Reported reactions include:

    • Nitration : Further nitration at C-7 requires fuming HNO₃/H₂SO₄ .

    • Halogenation : Bromination occurs at C-7 using Br₂/AlCl₃ .

Sonogashira and Suzuki-Miyaura Coupling

  • The 4-nitrophenyl moiety enables palladium-catalyzed cross-coupling:

    • Sonogashira : Reacts with terminal alkynes to introduce propargyl groups .

    • Suzuki-Miyaura : Biphenyl derivatives form using arylboronic acids .

    Example :

    Ar B OH 2+Imidazo 2 1 b thiazole BrPd PPh3 4Biaryl Product\text{Ar B OH }_2+\text{Imidazo 2 1 b thiazole Br}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl Product}

Reaction Optimization

  • Solvent : DMF or THF improves solubility of nitroaryl intermediates .

  • Temperature : Cyclization requires 70–80°C; higher temperatures (>100°C) induce decomposition .

Comparative Reactivity Data

Reaction Type Conditions Yield (%) Source
CyclocondensationEtOH, reflux, 12 h78–89
Nitro ReductionH₂/Pd-C, RT, 6 h90
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C, 24 h65

Stability and Degradation

  • Hydrolytic Stability : Resistant to acidic hydrolysis (pH 1–6) but degrades in basic conditions (pH >10) .

  • Photodegradation : UV light induces nitro group rearrangement, forming nitrite byproducts .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is its potential as an anticancer agent. Research indicates that this compound can interact with DNA, inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies suggest that its nitro groups can be reduced to form reactive intermediates that exhibit bactericidal activity against various pathogens. This property is particularly useful in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Photonic Materials

Due to its unique electronic properties, this compound is being explored for use in photonic materials. Its ability to absorb light at specific wavelengths makes it a candidate for applications in optoelectronics and photonic devices.

Sensor Development

The compound's reactivity also lends itself to applications in sensor technology. Its ability to undergo nucleophilic substitution reactions allows for the development of sensors that can detect specific analytes through changes in fluorescence or conductivity.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the compound's ability to bind DNA and induce apoptosis through the activation of cellular stress pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited substantial bactericidal activity at low concentrations, suggesting potential as a therapeutic agent against resistant bacterial infections.

Mechanism of Action

The biological activity of 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is primarily attributed to its ability to interact with cellular components. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Nitro Groups : The target compound’s dual nitro groups likely enhance electron-withdrawing effects, increasing stability and influencing redox properties compared to methylsulfonyl or thienyl substituents.
  • Synthetic Flexibility : Methods such as hydrazide condensations (e.g., ) and cycloadditions (e.g., ) are common for introducing functional groups.
Antimicrobial Activity
  • Compound 2c : Exhibited the highest antifungal activity (MIC = 6.25 µg/mL against Aspergillus flavus) due to the cyclohexylidene hydrazide group at position 3 .
  • Thienyl-substituted derivative (8) : Demonstrated potent antifungal activity (comparable to Tioconazol) attributed to the thienyl moiety’s lipophilicity .
Enzyme Inhibition
  • 6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole : Showed potent COX-2 inhibition (IC₅₀ = 0.04 µM), highlighting the importance of sulfonyl groups in enzyme interaction .
  • Levamisole: A partially hydrogenated analog with immunomodulatory properties, emphasizing the role of saturation in biological activity .
Antitumor Activity
  • Adamantylthiourea derivative (3d) : Displayed significant cytotoxicity (IC₅₀ = 2.1 µM) against leukemia cells, linked to the adamantyl group’s ability to penetrate lipid membranes .

Electronic and Physicochemical Properties

  • Polarity: Nitro groups increase polarity, which may improve aqueous solubility relative to nonpolar analogs like 6-(4-methylphenyl) derivatives .

Data Tables

Table 2: Structural Impact on Properties

Substituent Type Electronic Effect Example Compound Key Property
Nitro (target compound) Strongly electron-withdrawing 5-nitro, 6-(4-nitrophenyl) High polarity, redox activity
Methylsulfonyl Electron-withdrawing 6-(4-methylsulfonylphenyl) COX-2 selectivity
Thienyl Electron-donating 5-(2-thienyl) Lipophilicity, antifungal
Adamantyl Bulky, hydrophobic 5-adamantylthiourea Membrane penetration

Biological Activity

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has attracted significant attention due to its unique structural characteristics and potential biological activities. The compound features fused imidazole and thiazole rings, along with two nitro groups that enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8N4_4O4_4S, with a molecular weight of 292.271 g/mol. The presence of nitro groups contributes to its reactivity and potential for forming reactive intermediates that can interact with biological macromolecules.

PropertyValue
Molecular FormulaC11_{11}H8_8N4_4O4_4S
Molecular Weight292.271 g/mol
Charge0
Optical ActivityNone

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA. Studies indicate that it can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The nitro groups undergo bioreduction to form reactive intermediates that can damage cellular structures, further contributing to its anticancer properties .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HEPG2 (liver carcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast carcinoma).
  • Methodology : The MTT assay was employed to determine the IC50_{50}, which reflects the concentration required to inhibit cell viability by 50%.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's cytotoxic effects on HEPG2 cells using different concentrations. The results indicated an IC50_{50} value significantly lower than that of standard chemotherapeutic agents like doxorubicin, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

When compared to other imidazo[2,1-b]thiazole derivatives, this compound stands out due to its dual nitro substitution which enhances its reactivity and biological activity.

Table: Comparison with Related Compounds

Compound NameAnticancer Activity (IC50_{50})Antimicrobial Activity (MIC µg/mL)
2,3-Dihydro-5-nitro-6-(4-nitrophenyl)...<100.5
Benzo[d]imidazo[2,1-b]thiazole derivatives>201.5
Imidazo[2,1-b]thiazole carboxamide>302.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing α-haloaryl ketones with 2-amino-5-(3,5-dimethyl-1H-pyrazolyl)-1,3,4-thiadiazole derivatives in dry ethanol for 8–10 hours, followed by recrystallization . Alternative solvent-free methods using Eaton’s reagent (P₂O₅/CH₃SO₃H) under Friedel-Crafts acylation conditions may improve reaction efficiency and reduce environmental impact . Key intermediates should be verified via melting point analysis and spectroscopic characterization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazo-thiazole scaffold and nitro group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-NO₂ stretches at ~1520 cm⁻¹). Elemental analysis (C, H, N) validates purity, with discrepancies >0.4% indicating impurities . Melting point determination (e.g., 238–271°C for analogous compounds) further confirms crystallinity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for nitro-substituted imidazo[2,1-b]thiazoles?

  • Methodological Answer : Low yields (<50%) may arise from competing side reactions or nitro group instability. Strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Gradual heating (60–80°C) minimizes nitro group decomposition .
  • Yield Tracking : Compare isolated yields with computational predictions (e.g., DFT calculations) to identify bottlenecks .

Q. How can structural ambiguities in imidazo-thiazole derivatives be resolved without crystallographic data?

  • Methodological Answer : When single-crystal X-ray diffraction is unavailable (e.g., due to poor crystallinity):

  • Advanced NMR : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm ring fusion .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀N₄O₄S) .
  • Computational Modeling : Perform density functional theory (DFT) geometry optimizations to predict bond lengths/angles and compare with spectroscopic data .

Q. What experimental designs evaluate the impact of nitro groups on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to assess electronic effects .
  • Bioactivity Assays : Test analogs against targets like 15-lipoxygenase (anti-inflammatory) or α-glucosidase (antidiabetic) using enzyme inhibition assays. Compare IC₅₀ values to correlate structure-activity relationships (SAR) .
  • Docking Studies : Use AutoDock Vina to model interactions between the nitro group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

Q. How can researchers address contradictions in reported pharmacological data for imidazo-thiazoles?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values for similar compounds) may stem from:

  • Purity Issues : Re-synthesize compounds using standardized protocols and validate purity via HPLC (>95%) .
  • Assay Variability : Replicate assays under controlled conditions (e.g., pH, temperature) and use reference inhibitors (e.g., ND-11543 for kinase studies) .
  • Cellular Context : Test compounds in multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Optimization Solvent-free Friedel-Crafts, reflux with α-haloaryl ketones
Structural Confirmation X-ray crystallography, 2D NMR, DFT modeling
Bioactivity Profiling Enzyme inhibition assays, molecular docking, SAR analysis
Data Validation HPLC purity analysis, HRMS, elemental analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole

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